

# Hydroxyethoxyethyl morpholine as a novel building block

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## Compound of Interest

Compound Name:	4-[2-(2-Hydroxyethoxy)ethyl]morpholine
CAS No.:	3603-45-0
Cat. No.:	B1297784

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An In-depth Technical Guide: Hydroxyethoxyethyl Morpholine: A Versatile Building Block for Advanced Chemical Synthesis

## Abstract

Hydroxyethoxyethyl morpholine (HEEM), systematically named 2-(2-morpholin-4-ylethoxy)ethanol, is a unique bifunctional molecule emerging as a highly versatile building block in medicinal chemistry and materials science. It integrates the privileged morpholine scaffold, known for conferring favorable physicochemical and pharmacokinetic properties, with a flexible, hydrophilic diethylene glycol linker terminating in a reactive primary alcohol. This guide provides a comprehensive technical overview of HEEM, detailing its chemical properties, core reactivity, and synthetic transformations. We present detailed, field-proven protocols for its derivatization through esterification, etherification, and urethane formation. Furthermore, we explore its application in modern drug discovery, particularly as a linker in complex constructs like Proteolysis Targeting Chimeras (PROTACs) and as a solubility-enhancing moiety. This document serves as a resource for researchers, chemists, and drug development professionals

seeking to leverage the unique structural attributes of HEEM for the rational design of novel molecules.

## Section 1: Introduction to Hydroxyethoxyethyl Morpholine (HEEM)

### Chemical Identity and Nomenclature

Hydroxyethoxyethyl morpholine, while descriptive, is a common name. For unambiguous identification, its systematic IUPAC name and CAS Registry Number are essential.

- IUPAC Name: 2-(2-morpholin-4-ylethoxy)ethanol[1]
- Common Synonyms: 4-(2-(2-Hydroxyethoxy)ethyl)morpholine, N-(2-(2-Hydroxyethoxy)ethyl)Morpholine[1][2]
- CAS Number: 3603-45-0[1]
- Molecular Formula:  $C_8H_{17}NO_3$ [1][2]
- Molecular Weight: 175.23 g/mol [1]

### Physicochemical Properties

The molecule's utility is rooted in its distinct physicochemical characteristics, which blend the properties of an amine, an ether, and an alcohol.

Property	Value	Source
Appearance	Clear to pale-yellow liquid	[2]
Boiling Point	Approx. 250 - 260 °C	[2]
Density	Approx. 1.05 - 1.10 g/cm <sup>3</sup>	[2]
Solubility	Soluble in water and many organic solvents	[2]
pH	Basic (weak base)	[2]
XLogP3-AA	-0.9	[1]
Flash Point	Relatively high, low flammability	[2]

## Synthesis Overview

Industrially, HEEM can be synthesized via the reaction of morpholine with diethylene glycol. This process is typically conducted in the presence of hydrogen over a copper or cobalt-based catalyst on a support like amorphous silica or alumina gel[3]. The reaction leverages the nucleophilicity of the morpholine nitrogen to displace a hydroxyl group from the diethylene glycol, forming the characteristic ether linkage.

## The Value Proposition as a Building Block

HEEM's power as a building block stems from its trifecta of functional components:

- **The Morpholine Ring:** A "privileged" scaffold in medicinal chemistry that often improves aqueous solubility, metabolic stability, and can lower the pKa of the nitrogen compared to other cyclic amines like piperidine[4][5][6].
- **The Ethoxyethyl Linker:** A flexible, hydrophilic chain that provides spatial separation between the morpholine and another part of a target molecule. This is critical for linkers in complex biologics and chemical probes.
- **The Primary Alcohol:** A reactive handle for a wide array of subsequent chemical modifications, allowing HEEM to be readily incorporated into larger, more complex

structures.

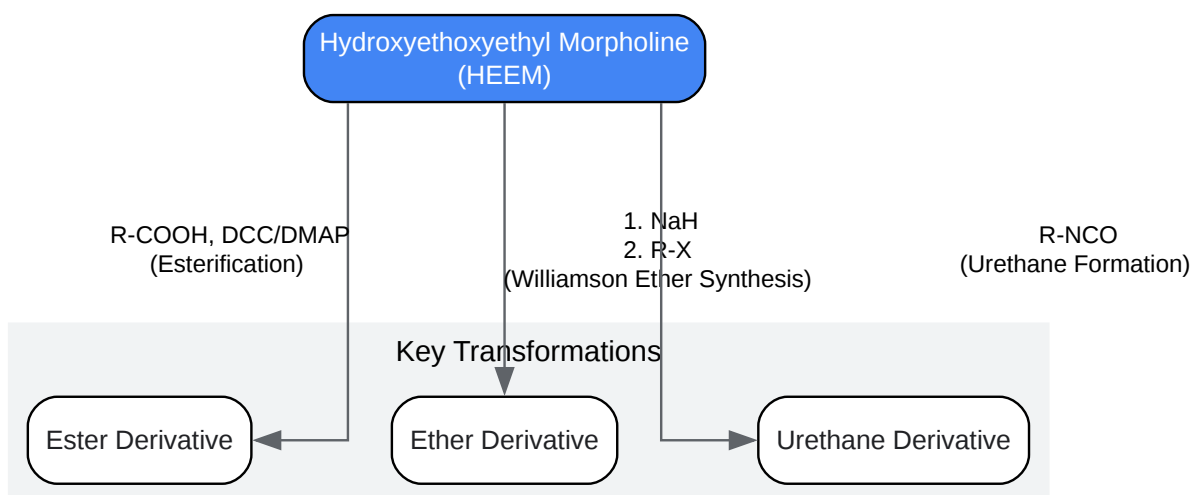
## Section 2: The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The inclusion of a morpholine ring is a common strategy in drug design.<sup>[7][8]</sup> Its prevalence is due to the advantageous properties it imparts to a parent molecule.

- **Improved Pharmacokinetics:** The morpholine ring generally enhances water solubility and can lead to improved pharmacokinetic profiles.<sup>[5][8]</sup> Its weak basicity and polarity make it a valuable component for optimizing drug-like properties.
- **Structural Role:** In many active compounds, the morpholine acts as a rigid scaffold that correctly orients other functional groups for optimal interaction with biological targets like enzymes or receptors.<sup>[4][8]</sup>
- **CNS Drug Discovery:** Due to its balanced lipophilic-hydrophilic profile and reduced pKa, the morpholine scaffold is frequently found in Central Nervous System (CNS) drug candidates, where it can aid in penetrating the blood-brain barrier.<sup>[4][5]</sup> It is a common feature in inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in neurodegenerative disease research.<sup>[4]</sup>

## Section 3: Core Reactivity and Key Synthetic Transformations

The synthetic utility of HEEM is dominated by the reactivity of its terminal primary hydroxyl group. This site allows for straightforward conjugation to acids, isocyanates, and alkyl halides, making it an exceptionally pliable building block.



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Caption: Core synthetic transformations of the HEEM building block.

## Protocol 1: Esterification for Prodrugs and Linkers

Esterification of HEEM is a direct method to attach it to a carboxylic acid-containing molecule, such as a drug (to create a prodrug) or a linker payload. The Steglich esterification is a reliable method that proceeds under mild conditions.

- **Causality:** This protocol uses Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the intermediate to form a DMAP-acylpyridinium salt, which is then readily attacked by the primary alcohol of HEEM. This catalytic step is crucial for achieving high yields with sterically unhindered alcohols like HEEM.

Step-by-Step Methodology:

- **Preparation:** In a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), dissolve the carboxylic acid (1.0 eq) and HEEM (1.1 eq) in anhydrous Dichloromethane (DCM).
- **Catalyst Addition:** Add DMAP (0.1 eq) to the solution.

- **Activation & Reaction:** Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
- **Incubation:** Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing with additional DCM.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the pure ester product.

## Protocol 2: Williamson Ether Synthesis for Stable Linkers

To form a stable, non-cleavable ether bond, the Williamson ether synthesis is the standard approach. This involves deprotonating the alcohol to form a potent nucleophile (alkoxide), which then displaces a halide.

- **Causality:** Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of HEEM to form the sodium alkoxide. This alkoxide is a much stronger nucleophile than the starting alcohol, enabling an efficient S<sub>N</sub>2 reaction with a primary or secondary alkyl halide (R-X). Anhydrous THF is used as the solvent to prevent quenching of the highly reactive NaH and the resulting alkoxide.

### Step-by-Step Methodology:

- **Preparation:** To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF).
- **Deprotonation:** Cool the suspension to 0 °C. Add a solution of HEEM (1.0 eq) in anhydrous THF dropwise. Effervescence (H<sub>2</sub> gas) will be observed.
- **Activation:** Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

- **Nucleophilic Attack:** Add the alkyl halide (R-X, 1.1 eq) to the reaction mixture. If the halide is particularly unreactive, the mixture may need to be gently heated to reflux.
- **Incubation:** Monitor the reaction by TLC or LC-MS until the starting HEEM is consumed.
- **Quenching & Workup:** Carefully quench the reaction by slowly adding saturated aqueous  $\text{NH}_4\text{Cl}$  solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- **Purification:** Purify the crude product by silica gel chromatography.

## Protocol 3: Urethane Formation for Polymers and Conjugates

The reaction of HEEM's hydroxyl group with an isocyanate is a highly efficient method for forming a stable urethane (carbamate) linkage, commonly used in polymer chemistry and for creating stable molecular conjugates.

- **Causality:** The nitrogen atom of the isocyanate group ( $\text{R-N=C=O}$ ) is electron-deficient, making the central carbon highly electrophilic. The lone pair of electrons on the oxygen of HEEM's hydroxyl group attacks this carbon. The reaction is often catalyzed by a tertiary amine or a tin catalyst (like DBTDL) which activates the isocyanate, making it even more susceptible to nucleophilic attack.

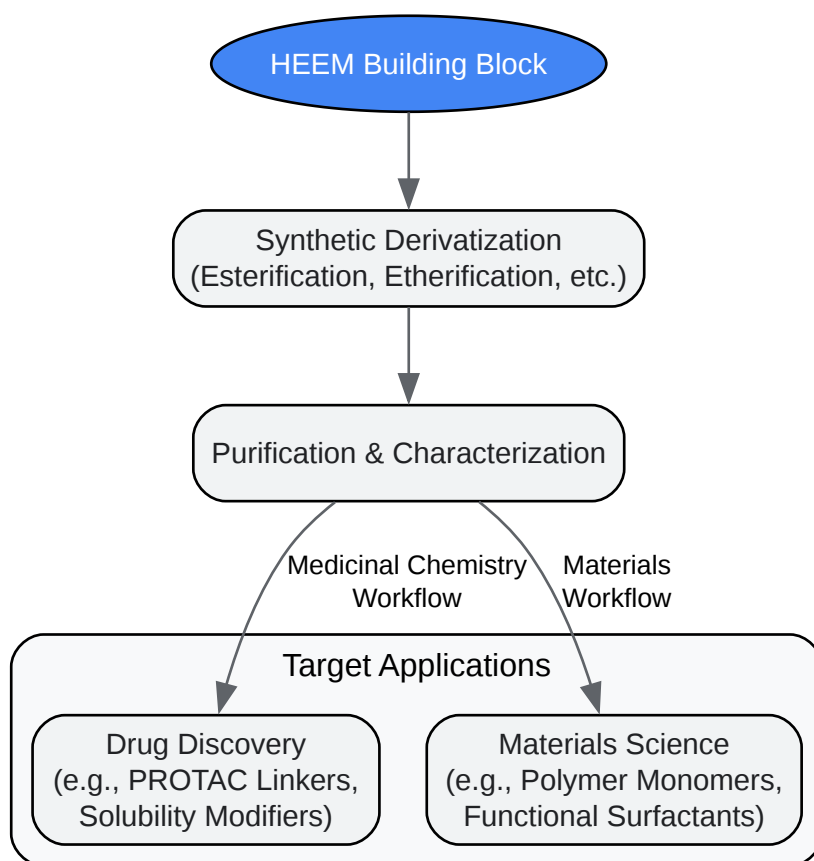
### Step-by-Step Methodology:

- **Preparation:** In a dry flask under an inert atmosphere, dissolve HEEM (1.0 eq) in anhydrous THF or DMF.
- **Isocyanate Addition:** Add the isocyanate ( $\text{R-NCO}$ , 1.0 eq) dropwise to the solution at room temperature. The reaction is often exothermic.
- **Catalysis (Optional):** For less reactive isocyanates, add a catalytic amount of triethylamine (TEA) or dibutyltin dilaurate (DBTDL) (0.01-0.05 eq).
- **Incubation:** Stir the reaction at room temperature or with gentle heating (40-50 °C) until the disappearance of the isocyanate peak is confirmed by IR spectroscopy ( $\sim 2250\text{-}2275\text{ cm}^{-1}$ ).

- Workup: Concentrate the reaction mixture under reduced pressure. The resulting urethane is often pure enough for use, but can be further purified by recrystallization or silica gel chromatography if necessary.

## Section 4: Applications and Case Studies

The true potential of HEEM is realized when its derivatives are applied to solve complex chemical challenges.



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Caption: General workflow from HEEM to final application.

### Drug Discovery: A Superior Linker and Solubility Enhancer

- PROTACs and Bioconjugates: The development of PROTACs, which induce protein degradation, requires sophisticated linkers to connect a target-binding ligand and an E3

ligase-binding ligand. The HEEM scaffold is an ideal candidate for inclusion in these linkers. Its hydrophilic ethoxyethyl chain can improve the overall solubility and cell permeability of the final PROTOC molecule, while the morpholine cap can further enhance these properties and provide a site for additional vectorization.

- **Solubility Modification:** For poorly soluble drug candidates ("brick dust"), derivatization with HEEM via an ester or ether linkage can dramatically increase aqueous solubility. The combination of the polar ether linkages and the morpholine ring introduces hydrogen bond acceptors and disrupts crystal lattice packing, improving the compound's dissolution profile.

## Materials Science: Functional Monomers

The terminal hydroxyl group allows HEEM to be used as a functional monomer in polymerization reactions. For example, it can be used to create polyurethanes or polyesters with pendant morpholine groups. These polymers can have applications as:

- **pH-Responsive Materials:** The morpholine nitrogen can be protonated at lower pH, leading to changes in polymer conformation or solubility.
- **Corrosion Inhibitors:** Morpholine and its derivatives are known corrosion inhibitors.<sup>[7]</sup> Incorporating HEEM into a coating formulation can impart this protective property.
- **Chemical Emulsifiers:** The amphiphilic nature of HEEM—a polar head (morpholine) and a hydrophilic tail—makes it and its derivatives suitable for use as emulsifiers or surface-active agents.<sup>[7]</sup>

## Section 5: Safety, Handling, and Toxicology

While HEEM is a valuable reagent, proper handling is essential. The GHS classification indicates potential hazards that must be respected in a laboratory setting.<sup>[1]</sup>

Hazard Statement	Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H318/H319	Causes serious eye damage/irritation
Acute Toxicity, Oral	H302	Harmful if swallowed
STOT, Single Exposure	H335	May cause respiratory irritation

- Handling: Always handle HEEM in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.<sup>[2]</sup> Keep containers tightly sealed to prevent moisture absorption.<sup>[2]</sup>

## Section 6: Conclusion and Future Outlook

Hydroxyethoxyethyl morpholine is more than just another chemical reagent; it is a strategically designed building block that offers a pre-packaged solution to common challenges in medicinal and materials chemistry. By combining the proven benefits of the morpholine scaffold with a versatile and hydrophilic linker, HEEM provides a direct route to molecules with enhanced solubility, favorable pharmacokinetic characteristics, and tailored functionality.

Future research will likely expand its use in increasingly complex molecular architectures. Its application as a key component in sophisticated drug delivery systems, targeted protein degraders, and functional biomaterials is expected to grow. As the demand for molecules with highly optimized, drug-like properties continues to rise, the utility of intelligent building blocks like HEEM will become ever more critical to the advancement of chemical and pharmaceutical sciences.

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